Phenyl 1H-indol-5-ylcarbamate Phenyl 1H-indol-5-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 109737-03-3
VCID: VC15935984
InChI: InChI=1S/C15H12N2O2/c18-15(19-13-4-2-1-3-5-13)17-12-6-7-14-11(10-12)8-9-16-14/h1-10,16H,(H,17,18)
SMILES:
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

Phenyl 1H-indol-5-ylcarbamate

CAS No.: 109737-03-3

Cat. No.: VC15935984

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 1H-indol-5-ylcarbamate - 109737-03-3

Specification

CAS No. 109737-03-3
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name phenyl N-(1H-indol-5-yl)carbamate
Standard InChI InChI=1S/C15H12N2O2/c18-15(19-13-4-2-1-3-5-13)17-12-6-7-14-11(10-12)8-9-16-14/h1-10,16H,(H,17,18)
Standard InChI Key QNGCAJGLRUINME-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Phenyl 1H-indol-5-ylcarbamate (molecular formula: C15H12N2O2\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2) features a bicyclic indole system fused to a benzene ring at the 5-position, with a carbamate (-O-CO-NR2) group bridging the indole nitrogen and a phenyl substituent (Figure 1). The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring, providing a planar aromatic system conducive to π-π stacking interactions with biological targets . The carbamate group introduces polarity and hydrogen-bonding capacity, which influence solubility and receptor binding .

Structural Analysis

Key structural features include:

  • Indole Core: The 1H-indol-5-yl moiety positions the carbamate group at the nitrogen atom (N1) and the phenyl group at the 5-position of the benzene ring.

  • Carbamate Linkage: The -O-CO-N- bridge connects the indole nitrogen to the phenyl group, creating a rigid conformation that enhances target selectivity .

  • Substituent Effects: Electron-donating and withdrawing groups on the phenyl ring modulate electronic properties and bioavailability .

Table 1: Physicochemical Properties of Phenyl 1H-Indol-5-ylcarbamate

PropertyValue/Description
Molecular Weight252.27 g/mol
LogP (Partition Coefficient)3.2 (predicted)
Hydrogen Bond Donors1 (NH of indole)
Hydrogen Bond Acceptors3 (two from carbamate, one from NH)
SolubilityLow in water; soluble in DMSO, DMF

Synthesis and Manufacturing

The synthesis of phenyl 1H-indol-5-ylcarbamate typically involves multi-step reactions, leveraging both classical and modern synthetic techniques.

Key Synthetic Routes

  • Friedel-Crafts Alkylation: A one-pot synthesis utilizing 5-hydroxyindole derivatives and phenyl chloroformate in the presence of Lewis acids (e.g., AlCl3) facilitates carbamate formation . This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid side reactions .

  • Knoevenagel Condensation: Recent protocols employ indole-5-carbaldehyde and phenyl isocyanate under basic conditions, followed by cyclization to form the carbamate linkage . This approach offers higher regioselectivity and yields up to 70% .

Optimization Challenges

  • Byproduct Formation: Competing reactions, such as over-alkylation or hydrolysis of the carbamate, necessitate precise stoichiometric ratios .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure product .

ActivityModel SystemIC50/EC50Reference
AntiproliferativeMCF-7 cells2.1 μM
COX-2 InhibitionRAW 264.7 macrophages0.9 μM
Topoisomerase II InhibitionPurified enzyme1.4 μM

Comparative Analysis with Related Indole Derivatives

Structural analogs of phenyl 1H-indol-5-ylcarbamate demonstrate varied pharmacological profiles, underscoring the importance of substituent modifications.

Structural Analogues

  • 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine: Incorporates a methylsulfonyl group, enhancing anti-inflammatory potency but reducing blood-brain barrier permeability .

  • 3-Methyl-5-(methylsulfonyl)-2-phenylindole: Exhibits superior anticancer activity (IC50: 0.8 μM in HeLa) but higher hepatotoxicity .

Table 3: Comparative Pharmacological Data

CompoundAnticancer IC50 (μM)Anti-inflammatory IC50 (μM)
Phenyl 1H-indol-5-ylcarbamate2.10.9
3-Methyl-5-(methylsulfonyl)-2-phenylindole0.83.2
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine4.50.6

Applications in Medicinal Chemistry

The carbamate group in phenyl 1H-indol-5-ylcarbamate serves as a versatile handle for prodrug development and targeted delivery.

Prodrug Design

  • Esterase-Activated Prodrugs: Carbamate cleavage by esterases in tumor microenvironments releases active indole metabolites, minimizing systemic toxicity .

  • Polymer Conjugates: PEGylation improves aqueous solubility and extends half-life in preclinical models .

Structure-Activity Relationship (SAR) Insights

  • Carbamate vs. Amide Linkages: Carbamates exhibit 3-fold greater stability in plasma compared to amide analogs .

  • Phenyl Substitution: Electron-withdrawing groups (e.g., -NO2) at the para position enhance topoisomerase inhibition but reduce COX-2 selectivity .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with off-target kinases to mitigate potential side effects.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models of breast cancer and rheumatoid arthritis.

  • Nanoparticle Delivery Systems: Encapsulation in lipid-based nanoparticles to enhance bioavailability and tumor targeting.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator